1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom on the thiophene ring and an amine group attached to an ethan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the chlorination of thiophene to obtain 3-chlorothiophene. This is followed by the reaction with ethylamine to form 1-(3-chlorothiophen-2-yl)ethan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production involves similar steps but with optimized conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are often carried out in solvents like dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activities.
Pathways Involved: It may influence various signaling pathways, including those involved in inflammation and cell proliferation, by binding to specific proteins and altering their functions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorothiophen-2-yl)ethan-1-aminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride and 2-chloro-1-(3-chlorothiophen-2-yl)ethan-1-one share structural similarities.
Uniqueness: The presence of the chlorine atom on the thiophene ring and the amine group attached to the ethan-1-amine moiety gives it distinct chemical properties, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C6H9Cl2NS |
---|---|
Molekulargewicht |
198.11 g/mol |
IUPAC-Name |
1-(3-chlorothiophen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4(8)6-5(7)2-3-9-6;/h2-4H,8H2,1H3;1H |
InChI-Schlüssel |
IBPKGLLLONRQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CS1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.